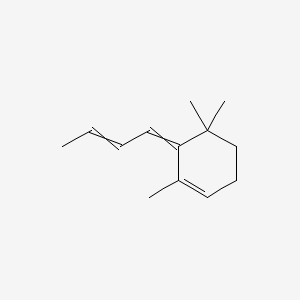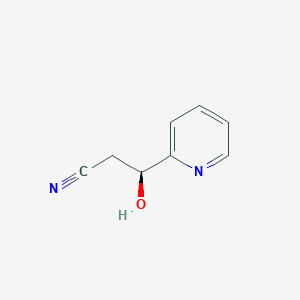
2-Pyridinepropanenitrile,beta-hydroxy-,(betaS)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is a chemical compound that belongs to the class of organic compounds known as nitriles. These compounds contain a cyano group (-C≡N) attached to a carbon atom. The presence of a beta-hydroxy group indicates that there is a hydroxyl group (-OH) attached to the beta carbon relative to the nitrile group. The (betaS) notation suggests that the compound has a specific stereochemistry at the beta carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of pyridine with acrylonitrile in the presence of a base to form 2-pyridinepropanenitrile. The beta-hydroxy group can then be introduced through a stereoselective reduction or hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents, catalysts, and reaction conditions would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-pyridinepropanal or 2-pyridinepropanoic acid.
Reduction: Formation of 2-pyridinepropanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The beta-hydroxy group and nitrile group could play roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinepropanenitrile: Lacks the beta-hydroxy group.
2-Pyridinepropanamine: Contains an amine group instead of a nitrile group.
2-Pyridinepropanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is unique due to its specific stereochemistry and the presence of both a nitrile and a beta-hydroxy group. This combination of functional groups and stereochemistry can impart unique chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3S)-3-hydroxy-3-pyridin-2-ylpropanenitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6,8,11H,4H2/t8-/m0/s1 |
InChI Key |
TWNYGRLPYHHNTN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CC#N)O |
Canonical SMILES |
C1=CC=NC(=C1)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


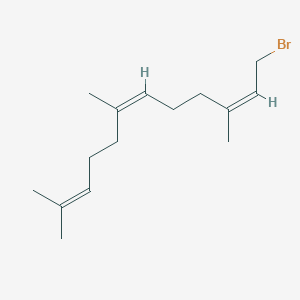
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
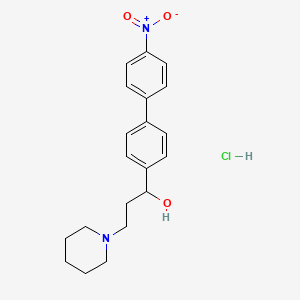
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
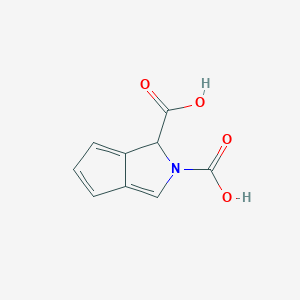

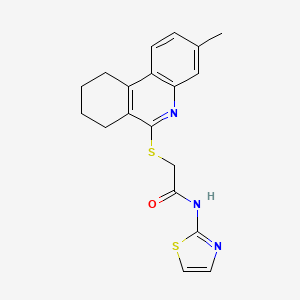
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
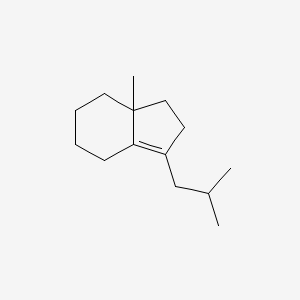
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)

